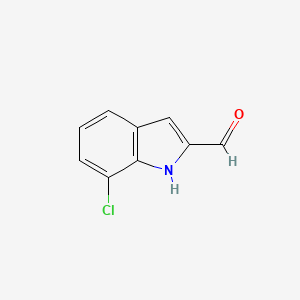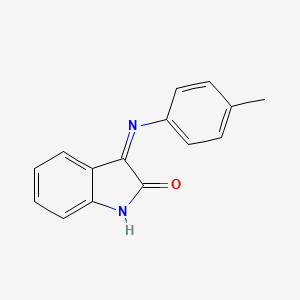
3-(4-Methylanilino)indol-2-one
Vue d'ensemble
Description
“3-(4-Methylanilino)indol-2-one” is a chemical compound with the molecular formula C15H12N2O . It is also known as “3-(p-Tolylamino)-2H-indol-2-one” and has a molecular weight of 236.27 .
Synthesis Analysis
The synthesis of 1,2,3-trisubstituted indoles, which includes “3-(4-Methylanilino)indol-2-one”, can be achieved through a one-pot, three-component Fischer indolisation–indole N-alkylation sequence . This process is rapid, operationally straightforward, generally high yielding, and uses readily available building blocks such as aryl hydrazines, ketones, and alkyl halides .Molecular Structure Analysis
The molecular structure of “3-(4-Methylanilino)indol-2-one” can be represented by the SMILES notation:Cc1ccc(NC2=c3ccccc3=NC2=O)cc1 . Chemical Reactions Analysis
The chemical reactions involving “3-(4-Methylanilino)indol-2-one” can be understood in the context of the Fischer indolisation and indole N-alkylation processes . These processes are robust, clean, high-yielding, and generate minimal quantities of by-products or leftovers .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Methylanilino)indol-2-one” include a density of 1.2±0.1 g/cm3, a boiling point of 435.5±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .Applications De Recherche Scientifique
Antibacterial Activities
3-Aminoalkylated indoles, synthesized through a one-pot synthesis involving N-methylanilines and indoles, have been evaluated for antibacterial activities against both Gram-negative and Gram-positive bacteria. Certain compounds in this category demonstrated notable antibacterial activity, highlighting the potential of these compounds in antibacterial applications (Rao et al., 2011).
Antitubercular, Antibacterial, and Antifungal Properties
1,3-Dihydro-2H-indol-2-ones derivatives, similar in structure to 3-(4-Methylanilino)indol-2-one, have shown a wide range of biodynamic activities including antitubercular, antibacterial, and antifungal properties. This underscores the potential of these compounds in developing treatments against various infections (Akhaja & Raval, 2011).
HIV-1 Reverse Transcriptase Inhibition
Derivatives of 3-(4-Methylanilino)indol-2-one have been investigated for their inhibitory activity against HIV-1 (Human Immunodeficiency Virus type 1) Reverse Transcriptase, an essential enzyme in the viral replication process. This indicates a potential use of these compounds in HIV treatment regimens (Meleddu et al., 2016).
Synthesis of Indole Derivatives
Indole derivatives, such as 3-(2-Oxoalkyl)indoles, have been synthesized through acylation of 3-Methylindole, showcasing the chemical versatility and potential utility of these compounds in various synthetic applications (Pal et al., 2004).
Antimicrobial and Fungicidal Properties
Novel ecofriendly fungicides and bactericides have been developed using derivatives of indole-2,3-dione, similar in structure to 3-(4-Methylanilino)indol-2-one. These compounds have shown significant antimicrobial activity and can be less toxic than standard fungicides, indicating their potential as safer alternatives in managing microbial and fungal infections (Singh & Nagpal, 2005).
Propriétés
IUPAC Name |
3-(4-methylphenyl)imino-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-10-6-8-11(9-7-10)16-14-12-4-2-3-5-13(12)17-15(14)18/h2-9H,1H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETUOQQJYCOFTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80316010 | |
| Record name | 3-(4-methylphenyl)imino-1H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80316010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672313 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-Methylanilino)indol-2-one | |
CAS RN |
42407-86-3 | |
| Record name | NSC298520 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298520 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-methylphenyl)imino-1H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80316010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



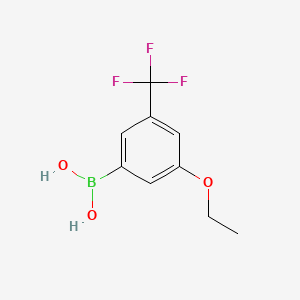
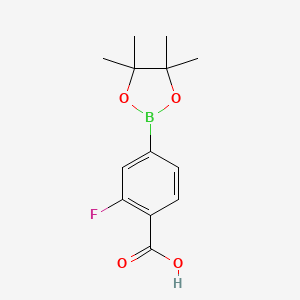
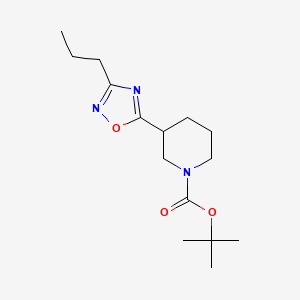
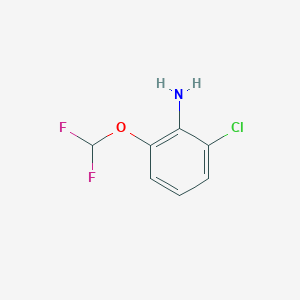
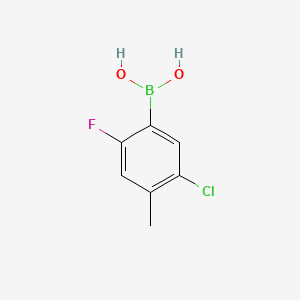
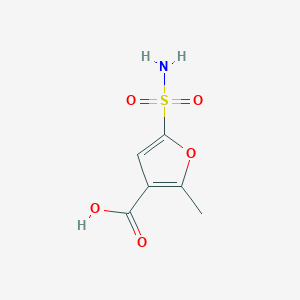
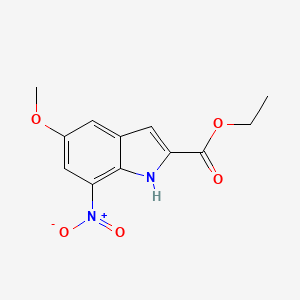
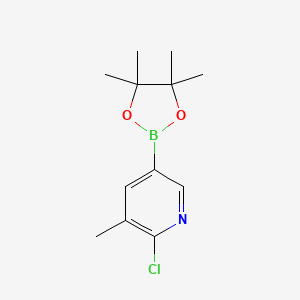
![(2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid](/img/structure/B1418030.png)
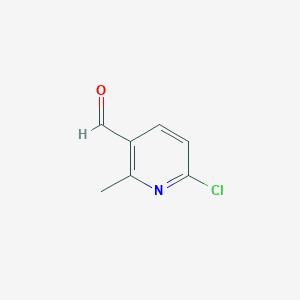
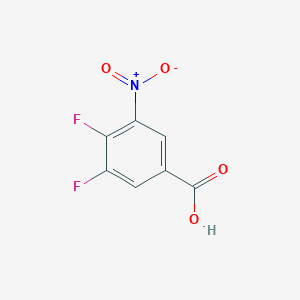
![3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B1418036.png)
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B1418038.png)
